molecular formula C9H10O2S B2988414 1-(2-Hydroxy-6-methylsulfanylphenyl)ethanone CAS No. 1891438-08-6

1-(2-Hydroxy-6-methylsulfanylphenyl)ethanone

Cat. No.: B2988414
CAS No.: 1891438-08-6
M. Wt: 182.24
InChI Key: NBOOPWRKHOOKGH-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-6-methylsulfanylphenyl)ethanone is an organic compound characterized by the presence of a hydroxy group, a methylsulfanyl group, and an ethanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-6-methylsulfanylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of a phenylacetic acid ester with a phenyl 6-methylnicotinate in the presence of a base. The resultant product undergoes hydrolysis and decarboxylation to yield the desired compound . Another method involves the cyclization of 1-(2-methyl-2H-tetrazole-5-yl)ethanone with a Vinamidinium salt, introducing a key methyl tetrazole group into the structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-6-methylsulfanylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 1-(2-Hydroxy-6-methylsulfonylphenyl)ethanone.

    Reduction: Formation of 1-(2-Hydroxy-6-methylsulfanylphenyl)ethanol.

    Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-6-methylsulfanylphenyl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-6-methylsulfanylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects through modulation of enzyme activity, disruption of microbial cell walls, or scavenging of free radicals .

Comparison with Similar Compounds

Uniqueness: 1-(2-Hydroxy-6-methylsulfanylphenyl)ethanone is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This functional group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

IUPAC Name

1-(2-hydroxy-6-methylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-6(10)9-7(11)4-3-5-8(9)12-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOOPWRKHOOKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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